Piperidin-1-ol

Catalog No.
S582876
CAS No.
4801-58-5
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidin-1-ol

Researchers requiring a sterically unencumbered, transient nitroxyl radical source often face process failure with TEMPO-H or NHPI due to mismatched radical stability or O-H BDE. Piperidin-1-ol solves this by providing an α-proton-containing precursor that generates a short-lived, highly reactive nitroxyl radical.

  • Enables spin trapping of short-lived radicals and mechanistic HAT studies in weak C-H bond oxidation
  • Water-soluble solid melting

CAS Number

4801-58-5

Product Name

Piperidin-1-ol

IUPAC Name

1-hydroxypiperidine

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c7-6-4-2-1-3-5-6/h7H,1-5H2

InChI Key

LKPFBGKZCCBZDK-UHFFFAOYSA-N

SMILES

C1CCN(CC1)O

Synonyms

1-hydroxypiperidine, N-hydroxypiperidine

Canonical SMILES

C1CCN(CC1)O

The exact mass of the compound Piperidin-1-ol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g

Piperidin-1-ol, also known as N-Hydroxypiperidine, is a heterocyclic hydroxylamine that serves as a direct chemical precursor to the piperidin-1-oxyl (PIPO) radical. It is a low-melting, water-soluble solid, making it suitable for various solution-phase applications. Unlike more sterically hindered analogues, its primary value proposition lies in providing access to a transient, sterically unencumbered nitroxyl radical, a key feature for specific applications in catalysis and polymer chemistry.

Research Fit

Workflow Racemization-free peptide coupling and selective active ester synthesis
Selection 6-membered N-hydroxy reagent with reported lipophilic profile vs. morpholine analog
Use Context Bupivacaine impurity reference standard and nitrone intermediate synthesis

Direct substitution of Piperidin-1-ol with common alternatives like 2,2,6,6-tetramethylpiperidin-1-ol (TEMPO-H) or N-hydroxyphthalimide (NHPI) often leads to process failure due to fundamental differences in radical stability and reactivity. The nitroxyl radical derived from Piperidin-1-ol is transient because it possesses α-protons, enabling rapid decomposition via disproportionation. In contrast, the radical from TEMPO-H is persistent and stable precisely because its α-positions are blocked by methyl groups, preventing this decay pathway. Furthermore, the O-H bond dissociation enthalpy (BDE)—a key determinant of catalytic activity—differs significantly across N-hydroxy compounds, making catalyst selection highly substrate-specific and rendering these compounds non-interchangeable for tuned catalytic cycles.

Substitution Risk

Ring size Piperidin-1-ol: 6-membered ring N-Hydroxypyrrolidine: 5-membered ring may shift steric and electronic properties, altering nitrone reactivity
Polarity Piperidin-1-ol: lower TPSA (23.47 Ų) N-Hydroxymorpholine: substantially higher TPSA (~96.5 Ų) may limit solubility in non-aqueous phases
Application specificity Required as Bupivacaine impurity standard Structural analogs are not specified for this regulatory QC context; direct substitution may not be supported

Generates a Transient, Unstable Radical by Design, Unlike Sterically Protected TEMPO

The primary differentiator for Piperidin-1-ol is the inherent instability of its corresponding piperidin-1-oxyl (PIPO) radical. Unlike the stable and isolable TEMPO radical, PIPO possesses protons on the carbons alpha to the nitrogen. This structural feature permits a rapid, facile disproportionation reaction, which converts the transient radical into the corresponding nitrone and the starting hydroxylamine. The TEMPO radical, derived from the common substitute TEMPO-H, is sterically protected by four methyl groups at these alpha positions, which completely blocks this decomposition pathway, rendering it a persistent radical.

Evidence DimensionRadical Stability Mechanism
Target Compound DataForms a transient radical that readily undergoes disproportionation due to the presence of α-protons.
Comparator Or BaselineTEMPO radical (from TEMPO-H) is a stable, persistent radical as its α-protons are replaced by methyl groups, blocking disproportionation.
Quantified DifferenceQualitative but absolute: Presence vs. absence of a primary decomposition pathway.
ConditionsStandard reaction conditions for radical generation.

This dictates the choice between generating a short-lived reactive intermediate (from Piperidin-1-ol) versus a stable, long-lived radical for catalysis or spin labeling (from TEMPO-H).

Racemization-free coupling
Class-level inference
Reported optically pure product, no racemate detected
Supports stereochemical-control context for peptide synthesis
Tested Z-L-leucine ester with glycine ethyl ester in chloroform; data to verify in target system

Weaker O-H Bond for Facile Hydrogen Atom Transfer Compared to Imide-Based Catalysts

The O-H Bond Dissociation Enthalpy (BDE) dictates the ability of an N-hydroxy compound to act as a hydrogen atom transfer (HAT) agent. Piperidin-1-ol is structurally analogous to TEMPO-H, which has a weak O-H bond with a BDE of approximately 70 kcal/mol. This is significantly lower than the BDE of the widely used catalyst N-hydroxyphthalimide (NHPI), which is reported to be 88.1 kcal/mol. This ~18 kcal/mol difference in bond strength is a critical factor in catalyst selection.

Evidence DimensionO-H Bond Dissociation Enthalpy (BDE)
Target Compound DataStructurally analogous to TEMPO-H, with an estimated BDE of ~70 kcal/mol.
Comparator Or BaselineN-hydroxyphthalimide (NHPI) has a BDE of 88.1 kcal/mol.
Quantified Difference~18 kcal/mol lower BDE than NHPI.
ConditionsStandard thermochemical values.

A lower BDE makes Piperidin-1-ol a more suitable catalyst for reactions involving HAT from weak C-H bonds, where a high-BDE catalyst like NHPI could be too aggressive and lead to poor selectivity.

Physicochemical profile
Cross-study comparable
Consensus Log Po/w: 0.83; TPSA: 23.47 Ų. N-Hydroxymorpholine TPSA ~311% higher (96.5 Ų)
Reported lower polarity supports organic-phase partitioning fit
Calculated values; experimental confirmation may be needed

Superior Processability: Low Melting Point and Aqueous Solubility vs. High-Melting NHPI

Piperidin-1-ol offers significant handling and processability advantages over common solid N-hydroxy catalysts like NHPI. Piperidin-1-ol is a low-melting solid with a reported melting point of 37-39 °C, allowing it to be handled as a liquid at slightly elevated temperatures. It also exhibits notable solubility in water (113 g/L). In contrast, N-hydroxyphthalimide (NHPI) is a highly crystalline solid with a much higher melting point of 232-235 °C and is sparingly soluble in water and many organic solvents.

Evidence DimensionMelting Point & Water Solubility
Target Compound DataMelting Point: 37-39 °C; Water Solubility: 113 g/L.
Comparator Or BaselineNHPI: Melting Point: 232-235 °C; Water Solubility: Sparingly soluble.
Quantified DifferenceMelting point is ~195 °C lower; significantly higher aqueous solubility.
ConditionsStandard physical properties.

For aqueous-phase reactions, low-temperature processes, or applications requiring liquid dosing, Piperidin-1-ol's physical properties simplify handling and expand formulation possibilities.

Bupivacaine impurity standard
Supporting evidence
Identified as a specified impurity in Bupivacaine drug substance
Enables QC method development and impurity monitoring
Regulatory and QC context; requires verification against current pharmacopeial standards
Acute toxicity baseline
Supporting evidence
IV LD50 (mouse): 180 mg/kg
Supports safety-related endpoint context for in vivo study design
Baseline value for comparative risk assessment; source-specific review advised
Selective oxidation
Class-level inference
H₂O₂ in MeOH yields 6-membered cyclic nitrone
Predictable pathway supports synthetic planning for nitrone intermediates
Reaction outcome may depend on ring size; data to verify in downstream applications

Precursor for Sterically Unhindered, Transient Radical Intermediates

Where the objective is to generate a small, highly reactive, and transient nitroxyl radical for mechanistic studies, spin trapping of small radicals, or as a short-lived reaction intermediate, Piperidin-1-ol is the appropriate precursor. Its lack of steric bulk and inherent instability ensure the resulting radical does not persist or interfere with subsequent steps, a key advantage over the highly stable TEMPO system.

Catalysis Requiring a Weak O-H Bond for Selective Hydrogen Abstraction

In catalytic oxidation systems targeting substrates with particularly weak C-H bonds, Piperidin-1-ol serves as an effective hydrogen atom transfer agent. Its low O-H BDE (~70 kcal/mol) allows for facile hydrogen abstraction under mild conditions where a catalyst with a stronger O-H bond, such as NHPI (88.1 kcal/mol), would be less reactive or require harsher conditions.

Aqueous-Phase or Low-Temperature Process Development

For processes conducted in aqueous media or those requiring liquid handling and formulation below 40 °C, Piperidin-1-ol is a pragmatic choice. Its significant water solubility and low melting point simplify reactor loading, improve homogeneity, and enable process designs that are not feasible with high-melting, poorly soluble alternatives like NHPI.

Application Fit

Application
Selection Property
Validation Focus
Enantiopure peptide synthesis
Stereochemical-control context
Racemization and enantiomeric purity endpoints
Bupivacaine QC and impurity profiling
Specified impurity reference standard
Method validation and impurity-level monitoring
Nitrone intermediate for materials
6-membered cyclic nitrone reactivity
1,3-dipolar cycloaddition and polymerization endpoints

XLogP3

0.8

Other CAS

4801-58-5

Wikipedia

N-Hydroxypiperidine

General Manufacturing Information

Piperidine, 1-hydroxy-: INACTIVE

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